molecular formula C9H18NO3+ B043122 (4-Ethoxy-2,4-dioxobutyl)-trimethylazanium CAS No. 10485-47-9

(4-Ethoxy-2,4-dioxobutyl)-trimethylazanium

Cat. No. B043122
CAS RN: 10485-47-9
M. Wt: 188.24 g/mol
InChI Key: ROLRXDIMKFRADI-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2,4-dioxobutyl)triphenylphosphonium chloride” is a chemical compound with the formula C24H24ClO3P . It has a molecular weight of 426.87 .


Molecular Structure Analysis

The molecular structure of this compound includes a phosphonium group attached to a 4-ethoxy-2,4-dioxobutyl group . The exact structure can be represented by the SMILES string: CCOC(=O)CC(=O)CP+(C2=CC=CC=C2)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.87200 . The melting point is 160ºC (dec.)(lit.) . Unfortunately, other physical and chemical properties like boiling point, flash point, density, water solubility, index of refraction, PSA, LogP, and exact mass are not available .

Safety And Hazards

The safety data sheet (SDS) for this compound is available , but the specific hazards are not listed in the sources I found.

properties

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLRXDIMKFRADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium

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